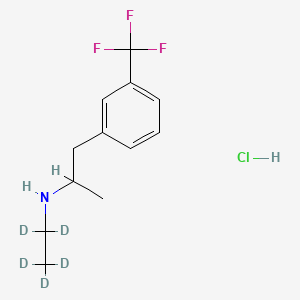![molecular formula C20H25N5O2S B13826387 2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)
2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazolo[4,5-d]pyrimidine core, a morpholine ring, and a methylsulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine involves multiple steps, starting with the preparation of the oxazolo[4,5-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the 4-methylphenyl and methylsulfanyl groups typically requires selective substitution reactions under controlled conditions. The morpholine ring is then incorporated through nucleophilic substitution reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazolo[4,5-d]pyrimidine core can be reduced under specific conditions to modify its electronic properties.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or receptor binding.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other oxazolo[4,5-d]pyrimidine derivatives, which may have different substituents on the aromatic ring or variations in the heterocyclic core These compounds can be compared based on their chemical reactivity, biological activity, and potential applications
Eigenschaften
Molekularformel |
C20H25N5O2S |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-5-methylsulfanyl-N-(2-morpholin-4-ylpropyl)-[1,3]oxazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C20H25N5O2S/c1-13-4-6-15(7-5-13)19-22-18-16(27-19)17(23-20(24-18)28-3)21-12-14(2)25-8-10-26-11-9-25/h4-7,14H,8-12H2,1-3H3,(H,21,23,24) |
InChI-Schlüssel |
NJIPBCQALUJMCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C(=NC(=N3)SC)NCC(C)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


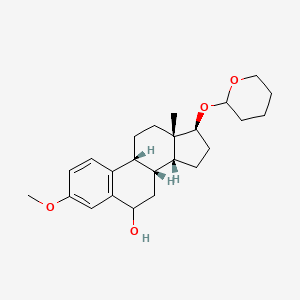
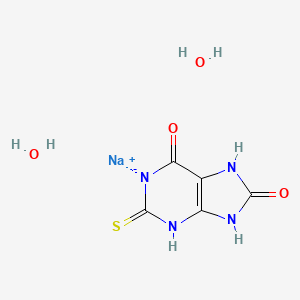

![Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI)](/img/structure/B13826311.png)
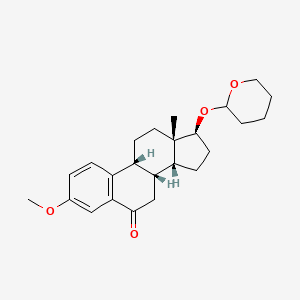
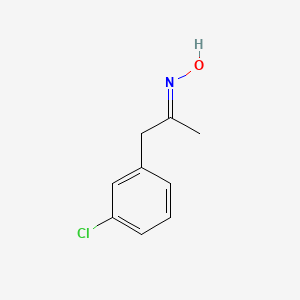
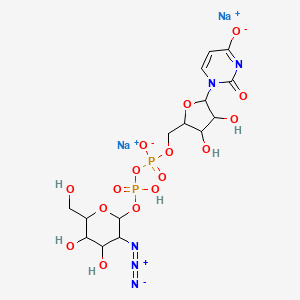
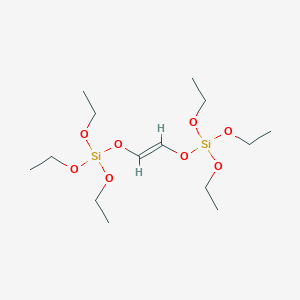
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)
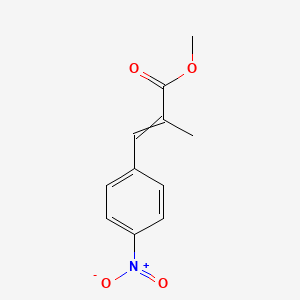
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B13826360.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
